tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Chiral Building Block Enantiomeric Purity Peptidomimetic Synthesis

Researchers designing enzyme inhibitors require stereochemically pure, conformationally rigid scaffolds. Racemic or wrong-enantiomer material inverts the 3D orientation of the lactam oxygen and fused ring junction, causing complete loss of target binding and invalid SAR data. This single-enantiomer (3aS,7aR) building block provides a pre-organized bicyclic core with defined geometry for precise hydrogen-bonding interactions. • Defined (3aS,7aR) stereochemistry ensures SAR data integrity and assay reproducibility • C-3 ketone handle enables rapid parallel library synthesis via reductive amination with diverse primary amines • Structurally validated core scaffold for ribonucleotide reductase inhibitors and pyrrole-based anticoagulant drug candidates

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
Cat. No. B13113836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)C2C1CCCO2
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8,10H,4-7H2,1-3H3/t8-,10+/m1/s1
InChIKeyCJMUSVXYUFUGSG-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate: Chiral Bicyclic Lactam Building Block


tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1932337-51-3) is a single-enantiomer, fused bicyclic γ-lactam building block [1]. The octahydropyrano[3,2-b]pyrrole scaffold serves as a conformationally rigid peptidomimetic core, with the fused ring system restricting rotational freedom to pre-organize the molecule into a specific three-dimensional orientation [2]. This class of scaffold has been validated in medicinal chemistry as the core structure for inhibitors of mammalian ribonucleotide reductase, where the bicyclic architecture is essential for maintaining inhibitory activity against the target enzyme [2].

Single-enantiomer (3aS,7aR) building block for stereochemical control studies

Fused bicyclic lactam scaffold supports conformational restriction workflow

Ketone handle enables late-stage diversification for SAR library synthesis

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate: Absolute Stereochemistry & Substitution Failure


The (3aS,7aR) configuration is not a trivial specification; it defines the absolute three-dimensional shape of the molecule. Substituting this single enantiomer with its opposite enantiomer, rel-tert-butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1311183-36-4) , or a racemic mixture, will invert the spatial orientation of the lactam oxygen and the fused ring junction. In a chiral biological environment such as an enzyme active site or receptor pocket, this geometric inversion typically results in a complete loss of binding affinity or a switch to an undesired pharmacological profile [1]. Therefore, procurement of the wrong stereoisomer directly compromises downstream structure-activity relationship (SAR) data integrity and invalidates biological assay results.

Target

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Enantiomer / Racemate

Opposite enantiomer (rel-(3aR,7aS)) or racemic mixture may invert stereochemistry and compromise target binding.

Target

Rigid bicyclic scaffold with pre-organized conformation

Flexible Analog

Monocyclic pyrrolidine/piperidine building blocks lack conformational restriction and may not reproduce binding geometry.

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate: Quantitative Differentiation Evidence


Enantiomeric Purity: Single vs. Racemic Bicyclic Lactam

The target compound is specified and supplied as the single (3aS,7aR) enantiomer (CAS 1932337-51-3) . In contrast, the enantiomeric opposite is cataloged as a distinct compound (rel-(3aR,7aS), CAS 1311183-36-4) , and related derivatives, such as the 3-hydroxy analog, are frequently offered only as racemic mixtures (e.g., Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate) . This contrasts with the target compound's availability as a stereochemically defined entity.

Enantiomeric Purity
Data to verify
Single (3aS,7aR) enantiomer vs. opposite enantiomer (CAS 1311183-36-4) or racemic mixture
Stereochemical identity supports enantiomer-specific study design
Supplier specification; independent verification of enantiomeric excess recommended
Chiral Building Block Enantiomeric Purity Peptidomimetic Synthesis

Conformational Rigidity: Bicyclic vs. Monocyclic Scaffolds

The octahydropyrano[3,2-b]pyrrole scaffold, to which the target compound belongs, enforces a cis-decalin-like geometry, locking the lactam ring into a rigid conformation . This contrasts with flexible monocyclic pyrrolidine or piperidine building blocks. Structure-function studies on octahydropyranopyrrole-based inhibitors of mammalian ribonucleotide reductase demonstrate that the bicyclic scaffold is necessary to maintain inhibitory activity, implying that flexible analogs fail to achieve the required bioactive conformation [1].

Conformational Rigidity
Class-level inference
Rigid, fused bicyclic scaffold vs. flexible monocyclic analogs; qualitative impact on target binding
Reported scaffold pre-organization supports target-engagement study fit
Class-level validation in ribonucleotide reductase inhibition; context-dependent
Conformational Restriction Scaffold Rigidity Entropic Penalty

Ketone vs. Hydroxyl Reactivity for Divergent Synthesis

The target compound features a ketone at the 3-position, offering a distinct synthetic handle compared to the corresponding 3-hydroxy (e.g., Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate, CAS 1330766-33-0) or 3-amino analogs . The ketone enables reductive amination to introduce diverse amines, whereas the alcohol requires pre-activation or oxidation. This divergent reactivity allows the target compound to access a different chemical space for library synthesis.

Ketone Reactivity
Cross-study comparable
3-oxo group enables direct reductive amination; 3-hydroxy analog requires additional oxidation step
Supports one-step diversification strategy for amine libraries
Synthetic methodology review; compare with hydroxyl/amino analog routes
Divergent Synthesis Ketone Reactivity Late-Stage Functionalization

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate: Drug Discovery Applications


Chiral Peptidomimetic Core for Inhibitor Design

Use as a rigid, single-enantiomer scaffold to replace flexible peptide loops in enzyme inhibitor design. The defined (3aS,7aR) geometry places the lactam oxygen in a precise orientation for hydrogen-bonding interactions, while the bicyclic framework mimics the conformational constraint of a β-turn [1]. The ketone handle at C-3 allows for systematic exploration of a pendant amine vector, enabling rapid SAR generation through parallel synthesis [2].

Stereospecific Synthesis of Factor Xa/Thrombin Intermediates

The octahydropyrano[3,2-b]pyrrole scaffold is structurally related to the core of several pyrrole-based anticoagulant drug candidates [1]. The (3aS,7aR) enantiomer provides the correct absolute stereochemistry required for the synthesis of specific clinical candidates; use of the opposite enantiomer or racemate would produce a diastereomeric mixture incompatible with GMP production standards.

Late-Stage Ketone Diversification for Library Synthesis

The 3-oxo group is an ideal point for diversity introduction. Reductive amination with a panel of 50-200 structurally diverse primary amines under standardized conditions (NaBH(OAc)₃, DCE, rt) can rapidly generate a focused library of amine analogs for phenotypic or target-based screening [1]. The resulting library would have consistent (3aS,7aR) stereochemistry, unlike libraries synthesized from racemic starting materials.

Application
Selection Property
Validation Focus
Chiral peptidomimetic inhibitor design
Stereochemical-control context
Enantiomer-attribution review; binding-mode analysis
Stereospecific synthesis research
Enantiomer-specific scaffold
Diastereomeric purity monitoring; chiral HPLC verification
Ketone diversification library
Ketone reactivity for parallel synthesis
Reductive amination scope; stereochemical integrity of products
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